molecular formula C8H7NO3 B13036672 1H-Indole-1,5,6-triol

1H-Indole-1,5,6-triol

Cat. No.: B13036672
M. Wt: 165.15 g/mol
InChI Key: RJCMROWGXQCQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1,5,6-triol is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs Indoles are known for their biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1,5,6-triol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This method provides a good yield of the desired indole derivative. Another approach involves the use of ortho-substituted anilines, followed by cyclization with C–C or C–N bond formation .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1,5,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-1,5,6-triol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1,5,6-triol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets depend on the specific biological context .

Comparison with Similar Compounds

  • 1H-Indole-3,5,6-triol
  • 1H-Indole-2,3-dihydro-1-(1-methylethyl)-
  • Indole-3-acetic acid

Comparison: 1H-Indole-1,5,6-triol is unique due to its specific hydroxylation pattern on the indole ring. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. For instance, 1H-Indole-3,5,6-triol has a different substitution pattern, leading to variations in reactivity and biological activity .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-hydroxyindole-5,6-diol

InChI

InChI=1S/C8H7NO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h1-4,10-12H

InChI Key

RJCMROWGXQCQQI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=C(C=C21)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.